

Spectroscopic Data of 3-Prop-2-ynyloxy-benzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: **3-Prop-2-ynyloxy-benzaldehyde**

Cat. No.: **B1364252**

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the aromatic aldehyde, **3-Prop-2-ynyloxy-benzaldehyde**. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Beyond a mere presentation of data, this guide offers insights into the experimental methodologies, the rationale behind spectral interpretations, and the structural information gleaned from each analytical technique. The protocols herein are designed to be self-validating, ensuring technical accuracy and reproducibility. All theoretical claims and protocols are substantiated with citations to authoritative sources.

Introduction: The Significance of 3-Prop-2-ynyloxy-benzaldehyde

3-Prop-2-ynyloxy-benzaldehyde, with the chemical formula $C_{10}H_8O_2$ and a molecular weight of 160.17 g/mol, is a versatile organic compound.^{[1][2][3]} Its structure, featuring a benzaldehyde core functionalized with a propargyl ether group, makes it a valuable intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents. The terminal alkyne of the propargyl group is particularly useful for "click" chemistry reactions, allowing for the straightforward introduction of this moiety into larger molecular scaffolds.

Accurate structural elucidation is paramount in chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide provides a detailed examination of the expected spectroscopic data for **3-Prop-2-ynylloxy-benzaldehyde**, offering a foundational reference for scientists working with this and related molecules.

Below is a diagram illustrating the molecular structure of **3-Prop-2-ynylloxy-benzaldehyde**.

Caption: Molecular structure of **3-Prop-2-ynylloxy-benzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **3-Prop-2-ynylloxy-benzaldehyde**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

Experimental Protocol:

A standard ^1H NMR spectrum can be acquired using a 400 MHz or higher field NMR spectrometer.

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Prop-2-ynylloxy-benzaldehyde** in 0.5-0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single residual solvent peak at a known chemical shift ($\delta \sim 7.26$ ppm).^[4] Tetramethylsilane (TMS) is typically added as an internal standard ($\delta 0.00$ ppm).
- Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.9	s	1H	Aldehyde (-CHO)
~7.5-7.8	m	4H	Aromatic (Ar-H)
~4.8	d	2H	Methylene (-OCH ₂ -)
~2.5	t	1H	Acetylenic (-C≡CH)

Interpretation and Rationale:

- Aldehyde Proton (δ ~9.9 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond. This results in a characteristic downfield singlet in the region of δ 9.5-10 ppm.[5][6][7]
- Aromatic Protons (δ ~7.5-7.8 ppm): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For a 3-substituted benzaldehyde, one would expect distinct signals for the protons at positions 2, 4, 5, and 6, which will couple with each other.
- Methylene Protons (δ ~4.8 ppm): The two protons of the methylene group adjacent to the ether oxygen and the alkyne are expected to appear as a doublet. The splitting is due to long-range coupling with the terminal acetylenic proton (⁴J coupling).
- Acetylenic Proton (δ ~2.5 ppm): The terminal proton of the alkyne group typically resonates around δ 2.5 ppm and appears as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR.

- Sample Preparation: The same sample prepared for ¹H NMR can be used.

- Data Acquisition: A proton-decoupled ^{13}C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

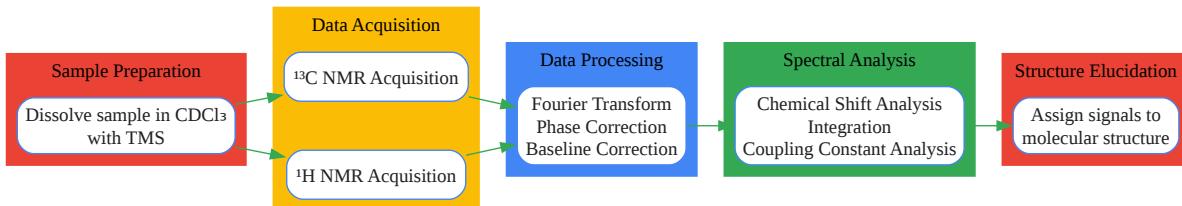
Predicted ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~192	Aldehyde (C=O)
~160	Aromatic (C-O)
~138	Aromatic (C-CHO)
~130, ~124, ~122, ~115	Aromatic (C-H)
~78	Acetylenic (-C≡CH)
~76	Acetylenic (-C≡CH)
~56	Methylene (-OCH ₂ -)

Interpretation and Rationale:

- Carbonyl Carbon (δ ~192 ppm): The carbon of the aldehyde group is significantly deshielded and appears at a very downfield chemical shift, typically in the range of δ 190-205 ppm.[5]
- Aromatic Carbons (δ ~115-160 ppm): The six carbons of the benzene ring will give distinct signals. The carbon attached to the oxygen of the ether (C-O) will be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen. The carbon attached to the aldehyde group will also be downfield. The remaining four aromatic carbons will appear in the typical aromatic region.
- Alkyne Carbons (δ ~76 and ~78 ppm): The two sp-hybridized carbons of the alkyne group appear in a characteristic region of the spectrum.
- Methylene Carbon (δ ~56 ppm): The carbon of the methylene group is shielded by the adjacent sp-hybridized carbons and appears at a more upfield chemical shift compared to the aromatic carbons.

The following diagram illustrates the workflow for NMR data acquisition and analysis.



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Caption: Workflow for NMR data acquisition and structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

An FTIR (Fourier-Transform Infrared) spectrometer is used to obtain the IR spectrum.

- Sample Preparation: For a solid sample like **3-Prop-2-ynylbenzaldehyde**, the KBr pellet method is common.[1][8] A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).[8] For liquid samples, a drop can be placed between two salt plates.
- Data Acquisition: A background spectrum of the empty sample holder (or the KBr pellet without the sample) is first recorded. Then, the sample is placed in the beam path, and the spectrum is acquired.

Predicted IR Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Sharp, Medium	\equiv C-H stretch
~3050	Medium	Aromatic C-H stretch
~2850, ~2750	Medium	Aldehyde C-H stretch (Fermi doublet)
~2120	Weak	C \equiv C stretch
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1250	Strong	Aryl-O-CH ₂ stretch (asymmetric)
~1050	Strong	Aryl-O-CH ₂ stretch (symmetric)

Interpretation and Rationale:

- \equiv C-H Stretch (~3300 cm⁻¹): The sharp, medium intensity band around 3300 cm⁻¹ is characteristic of the stretching vibration of the hydrogen atom attached to a terminal alkyne.
- Aromatic C-H Stretch (~3050 cm⁻¹): The absorption in this region is due to the stretching vibrations of the C-H bonds on the benzene ring.
- Aldehyde C-H Stretch (~2850, ~2750 cm⁻¹): Aldehydes typically show two medium intensity bands for the C-H stretch, often referred to as a Fermi doublet.^[7] The presence of these two bands is a strong indicator of an aldehyde functional group.
- C \equiv C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch of a terminal alkyne is typically weak and appears in this region.
- C=O Stretch (~1700 cm⁻¹): A very strong and sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an aldehyde.^{[5][7]}
- Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): The stretching vibrations of the carbon-carbon bonds within the aromatic ring give rise to several bands in this region.

- Aryl-O-CH₂ Stretches (~1250, ~1050 cm⁻¹): The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage will produce strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.[\[9\]](#)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).[\[9\]](#)
- Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals.[\[10\]](#)
- Detection: The charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

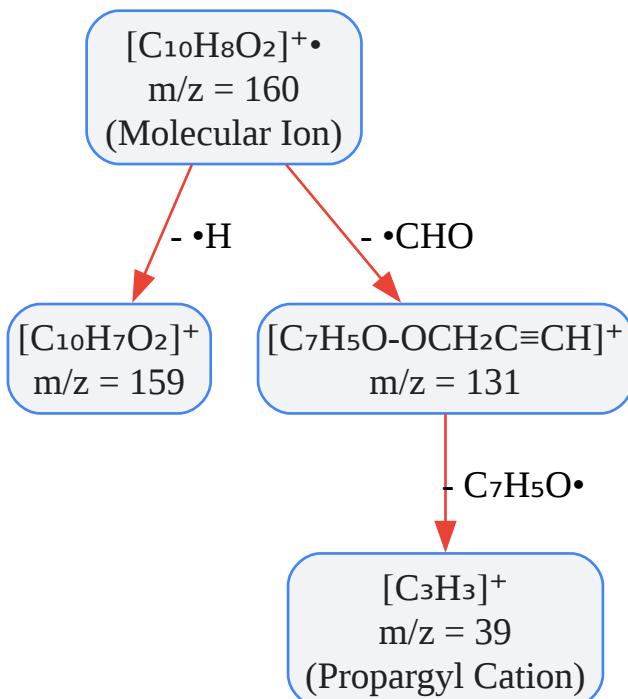
Predicted Mass Spectrum Data:

m/z	Relative Intensity	Assignment
160	High	$[M]^{+\bullet}$ (Molecular Ion)
159	Moderate	$[M-H]^+$
131	High	$[M-CHO]^+$
121	Moderate	$[M-C_3H_3O]^+$
103	Low	$[C_7H_5O-CO]^+$
91	Moderate	$[C_7H_7]^+$ (Tropylium ion)
77	Moderate	$[C_6H_5]^+$ (Phenyl cation)
39	High	$[C_3H_3]^+$ (Propargyl cation)

Interpretation and Rationale:

- Molecular Ion ($[M]^{+\bullet}$, m/z 160): The peak at m/z 160 corresponds to the intact molecular ion, confirming the molecular weight of the compound. Aromatic compounds often show a relatively intense molecular ion peak due to the stability of the aromatic ring.[3]
- $[M-H]^+$ (m/z 159): Loss of a hydrogen atom, likely from the aldehyde group, is a common fragmentation pathway for aldehydes.
- $[M-CHO]^+$ (m/z 131): Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical ($\bullet CHO$), leading to a prominent peak at m/z 131. This is a characteristic fragmentation for benzaldehyde derivatives.[11]
- Propargyl Cation ($[C_3H_3]^+$, m/z 39): Cleavage of the ether bond can lead to the formation of the stable propargyl cation, which is expected to be a significant peak.

The following diagram illustrates a plausible fragmentation pathway for **3-Prop-2-ynyoxy-benzaldehyde** in an EI mass spectrometer.

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